molecular formula C16H13N3O3S B2515877 Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate CAS No. 919062-04-7

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2515877
CAS RN: 919062-04-7
M. Wt: 327.36
InChI Key: DGMVHUMTTFAMHA-UHFFFAOYSA-N
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Description

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate is a compound that falls within the category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. These compounds are of significant interest due to their diverse range of biological activities and their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of related ethyl thiazole carboxylate derivatives has been described in the literature. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate is used as a starting material to prepare various substituted thiazolopyridine carboxylates. This is achieved by reacting it with different arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, the reaction of this starting material with cyanoacrylate derivatives in methanol/TEA also yields substituted thiazolopyridine carboxylates . These methods demonstrate the versatility of thiazole derivatives in synthesizing a wide range of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized thiazole derivatives are confirmed using various spectroscopic techniques, including elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques ensure the accurate identification of the compounds and the determination of their molecular structures.

Chemical Reactions Analysis

The thiazole derivatives synthesized from ethyl 2-(benzo[d]thazol-2-yl)acetate can further react to form more complex structures. For example, the amino-imino derivative obtained from the synthesis can be used to create new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These subsequent reactions expand the chemical diversity of the thiazole derivatives and can lead to compounds with novel properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate are not detailed in the provided papers, the general properties of thiazole derivatives can be inferred. Thiazole compounds typically exhibit a range of biological activities, and their physical properties such as solubility, melting point, and stability can vary widely depending on the substituents attached to the thiazole ring. The antitumor activity of certain ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been tested, with some compounds showing promising results against human tumor cell lines . This suggests that Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate could also possess interesting biological properties worthy of further investigation.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate is a compound involved in various synthetic studies and chemical characterization efforts. For instance, research has detailed the synthesis and characterization of related thiazole derivatives, emphasizing the role of thiazole compounds in the development of new chemical entities with potential biological activities. One study focused on the synthesis of new Piperidine Substituted Benzothiazole Derivatives, showcasing the process of reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine. This reaction formed ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, further highlighting the compound's versatility in chemical synthesis and its potential as a building block for more complex structures (Shafi, Rajesh, & Senthilkumar, 2021).

Biological Activities

The compound and its derivatives have been studied for their biological properties, including antimicrobial and antitumor activities. For example, certain thiazole derivatives have been synthesized and evaluated for their potential anticancer activity, with some showing promising results against human tumor cell lines. This indicates the potential of ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate derivatives in the development of new therapeutic agents (El-Subbagh, Abadi, & Lehmann, 1999).

Chemical Properties and Applications

The chemical properties of ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate derivatives have been explored in various studies. These compounds have been utilized in the synthesis of complex molecules and in studies focusing on their spectroscopic characterization, including NMR and IR spectroscopy. Such research provides insights into the compound's structural and electronic characteristics, contributing to the understanding of its reactivity and potential applications in chemical synthesis (Haroon et al., 2018).

Future Directions

Thiazole derivatives, including Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate, have shown promising biological activities, suggesting potential for future research and development . Further studies could focus on understanding the exact mechanism of action, optimizing the synthesis process, and evaluating the safety and efficacy of these compounds in preclinical and clinical settings.

Mechanism of Action

properties

IUPAC Name

ethyl 2-(pyridine-3-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-22-15(21)10-5-6-12-13(8-10)23-16(18-12)19-14(20)11-4-3-7-17-9-11/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMVHUMTTFAMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate

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